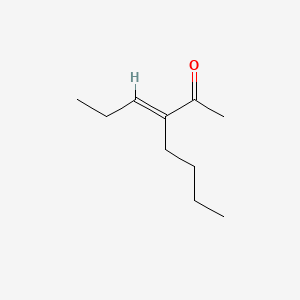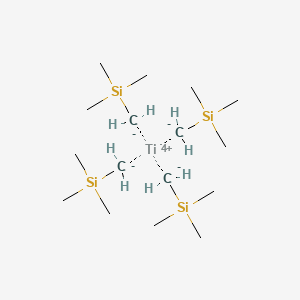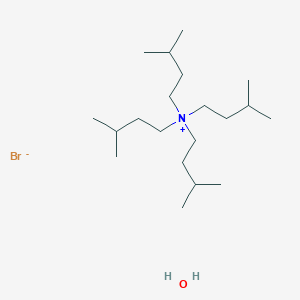
Tetrakis(3-methylbutyl)azanium;bromide;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(3-methylbutyl)azanium;bromide;hydrate is a chemical compound with the molecular formula C16H36BrN·H2O. It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is often used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(3-methylbutyl)azanium;bromide;hydrate typically involves the reaction of 3-methylbutylamine with a brominating agent. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as follows:
3-methylbutylamine+HBr→this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization and dried to obtain the final product.
化学反応の分析
Types of Reactions
Tetrakis(3-methylbutyl)azanium;bromide;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The bromide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Corresponding oxides and water.
Reduction: Amines and hydrogen gas.
Substitution: Substituted quaternary ammonium salts.
科学的研究の応用
Tetrakis(3-methylbutyl)azanium;bromide;hydrate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane dynamics due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an antistatic agent in textiles.
作用機序
The mechanism of action of Tetrakis(3-methylbutyl)azanium;bromide;hydrate involves its interaction with cell membranes and proteins. The positively charged nitrogen atom interacts with negatively charged sites on cell membranes, altering their permeability. This interaction can affect various cellular processes, including ion transport and signal transduction.
類似化合物との比較
Similar Compounds
- Tetrakis(decyl)ammonium bromide
- Tetrakis(ethyl)ammonium bromide
- Tetrakis(butyl)ammonium bromide
Uniqueness
Tetrakis(3-methylbutyl)azanium;bromide;hydrate is unique due to its specific alkyl chain length and branching, which confer distinct physicochemical properties. These properties make it particularly effective as a surfactant and phase transfer catalyst compared to its analogs.
特性
CAS番号 |
37451-69-7 |
|---|---|
分子式 |
C20H46BrNO |
分子量 |
396.5 g/mol |
IUPAC名 |
tetrakis(3-methylbutyl)azanium;bromide;hydrate |
InChI |
InChI=1S/C20H44N.BrH.H2O/c1-17(2)9-13-21(14-10-18(3)4,15-11-19(5)6)16-12-20(7)8;;/h17-20H,9-16H2,1-8H3;1H;1H2/q+1;;/p-1 |
InChIキー |
RGURRJSOYGOQPR-UHFFFAOYSA-M |
正規SMILES |
CC(C)CC[N+](CCC(C)C)(CCC(C)C)CCC(C)C.O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


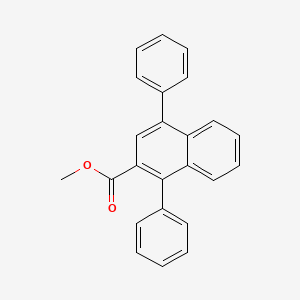

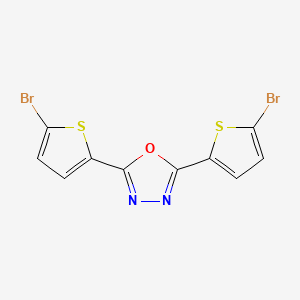


![Ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate](/img/structure/B14677520.png)
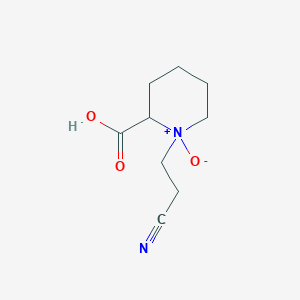
![6H-Spiro[bicyclo[3.3.1]nonane-2,2'-[1,3]dithiolan]-6-one](/img/structure/B14677532.png)
![7-Ethyl-5-phenyl-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one](/img/structure/B14677534.png)
